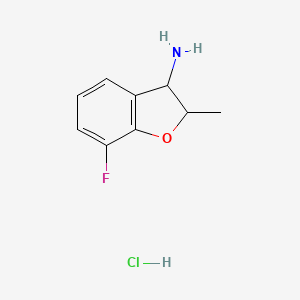

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Description

Chemical Identity, Nomenclature, and Structural Classification

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride possesses the molecular formula C₉H₁₁ClFNO with a molecular weight of 203.64 grams per mole. The compound carries the Chemical Abstracts Service registry number 1394731-33-9, establishing its unique chemical identity within international databases. The International Union of Pure and Applied Chemistry systematic name designates this compound as 7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, reflecting its complete structural composition and salt form.

The structural classification places this compound within the benzofuran derivatives category, specifically as a dihydrobenzofuran variant. The core architecture consists of a fused benzene-furan ring system with partial saturation in the furan portion, creating the characteristic dihydrobenzofuran scaffold. The presence of multiple functional groups—fluorine at position seven, methyl at position two, and amine at position three—establishes this compound as a multiply substituted heterocyclic system.

Table 1: Molecular Descriptors and Chemical Identifiers

The compound exists as a hydrochloride salt, formed through the protonation of the amine functionality with hydrochloric acid. This salt formation significantly enhances the compound's water solubility and crystalline stability compared to the free base form, making it more suitable for various research applications and potential pharmaceutical development.

Historical Context in Benzofuran Chemistry

The benzofuran nucleus, fundamental to this compound's structure, has a rich chemical heritage dating back to the 19th century. Benzofuran itself was first synthesized by Perkin in 1870, establishing the foundation for an entire class of heterocyclic compounds. This pioneering work initiated decades of research into benzofuran derivatives, driven by their occurrence in natural products and their demonstrated biological activities.

The evolution of benzofuran chemistry has been marked by continuous methodological advances in synthetic approaches. Early synthesis methods involved coal tar extraction, where benzofuran was identified as a natural component. Laboratory synthesis techniques subsequently developed to include various cyclization strategies, such as Perkin rearrangement and Diels-Alder reactions, providing researchers with diverse pathways to construct benzofuran frameworks.

Contemporary benzofuran synthesis has embraced sophisticated catalytic systems and novel reaction conditions. Recent developments feature transition metal catalysis, including copper, palladium, nickel, gold, silver, rhodium, and ruthenium-based systems, enabling high-yielding and selective transformations. These methodological advances have facilitated the preparation of increasingly complex benzofuran derivatives, including fluorinated variants like 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride.

The integration of fluorine chemistry into benzofuran research represents a more recent development, reflecting the broader recognition of fluorine's unique properties in medicinal chemistry. Since the late 1950s introduction of fluorine in pharmaceutical applications, fluorinated heterocycles have gained prominence for their enhanced molecular properties and biological activities.

Position within Heterocyclic Organic Compound Research

Heterocyclic compounds represent a fundamental class of organic molecules characterized by ring structures containing at least one heteroatom—typically nitrogen, oxygen, or sulfur. These compounds form the backbone of numerous biological processes and pharmaceutical agents, with their unique electronic properties conferring distinctive reactivity patterns and physicochemical characteristics.

The benzofuran scaffold occupies a particularly significant position within heterocyclic research due to its widespread occurrence in natural products and proven therapeutic applications. Benzofuran derivatives have demonstrated efficacy against bacterial, viral, inflammatory, and protozoal diseases, establishing them as privileged structures in drug discovery. Notable therapeutic areas include diabetes management, human immunodeficiency virus treatment, tuberculosis therapy, epilepsy control, and Alzheimer's disease intervention.

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exemplifies the sophisticated structural modifications possible within heterocyclic frameworks. The compound incorporates three distinct chemical functionalities—fluorine substitution, methyl modification, and amine incorporation—within a single heterocyclic system. This structural complexity positions the compound within the broader category of multiply functionalized heterocycles, representing advanced synthetic chemistry achievements.

Table 2: Classification within Heterocyclic Systems

| Structural Feature | Classification | Significance |

|---|---|---|

| Benzofuran Core | Oxygen-containing bicyclic heterocycle | Provides aromatic stability and biological activity |

| Dihydro Modification | Partially saturated heterocycle | Increases conformational flexibility |

| Fluorine Substitution | Halogenated heterocycle | Enhances metabolic stability and binding affinity |

| Amine Functionality | Nitrogen-containing heterocycle | Enables hydrogen bonding and receptor interactions |

| Methyl Substitution | Alkyl-modified heterocycle | Modulates lipophilicity and steric properties |

The research significance of such compounds extends beyond pharmaceutical applications to include materials science, agricultural chemistry, and industrial applications. Benzofuran derivatives have found use in polymer synthesis, dye preparation, and functional material development, demonstrating their versatility across multiple scientific domains.

Relationship to Parent Compound (7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine)

The parent compound 7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine serves as the free base form of the hydrochloride salt under investigation. This parent compound carries the molecular formula C₉H₁₀FNO with a molecular weight of 167.18 grams per mole, representing the compound before hydrochloride salt formation. The Chemical Abstracts Service registry number for the parent compound is 1248408-36-7, distinguishing it from the hydrochloride salt form.

The transformation from parent compound to hydrochloride salt involves the protonation of the amine nitrogen with hydrochloric acid, resulting in the formation of an ammonium chloride salt. This chemical modification significantly alters the compound's physicochemical properties, particularly its solubility characteristics and crystalline behavior. The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, facilitating various research applications and potential pharmaceutical formulations.

Table 3: Comparative Analysis of Parent Compound and Hydrochloride Salt

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₉H₁₀FNO | C₉H₁₁ClFNO |

| Molecular Weight | 167.18 g/mol | 203.64 g/mol |

| Chemical Abstracts Service Number | 1248408-36-7 | 1394731-33-9 |

| Charge State | Neutral | Ionic |

| Typical Solubility | Lower aqueous solubility | Enhanced aqueous solubility |

The structural relationship between these forms involves identical carbon framework and substituent patterns, with the only difference being the protonation state of the amine functionality. Both compounds share the same stereochemical considerations, including the presence of chiral centers at carbons two and three within the dihydrobenzofuran system. The synthesis of the hydrochloride salt typically represents the final step in the compound preparation, where the purified parent compound undergoes treatment with hydrochloric acid under controlled conditions.

The parent compound exhibits computed molecular properties including a partition coefficient (XLogP3-AA) of 1.1, indicating moderate lipophilicity, and a topological polar surface area of 35.3 square angstroms. These properties suggest favorable characteristics for biological membrane permeation and receptor interactions, which are preserved in the hydrochloride salt form while benefiting from enhanced solubility characteristics.

Significance in Fluorinated Heterocyclic Chemistry

The incorporation of fluorine into heterocyclic frameworks represents a transformative approach in modern pharmaceutical and materials chemistry. Fluorine's unique properties—including its small atomic size, high electronegativity, and strong carbon-fluorine bond—confer distinctive characteristics to organic molecules that significantly impact their biological activity and chemical stability.

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exemplifies the strategic application of fluorine substitution within heterocyclic systems. The fluorine atom's placement at the seventh position of the benzofuran ring system creates significant electronic effects throughout the molecular framework. This positioning influences the compound's electronic distribution, potentially affecting its interactions with biological targets and its metabolic stability.

The development of fluorinated pharmaceuticals has accelerated substantially since the late 1950s, with fluorine becoming an indispensable tool in medicinal chemistry. Contemporary pharmaceutical development recognizes fluorine's ability to modulate molecular potency, permeability, partition coefficient values, and conformational properties. The incorporation of fluorine often serves to block metabolic soft spots, potentially reducing metabolic clearance and preventing the formation of reactive metabolites.

Table 4: Fluorine Effects in Heterocyclic Systems

| Fluorine Property | Chemical Effect | Potential Impact |

|---|---|---|

| High Electronegativity | Electron withdrawal | Modified electronic distribution |

| Small Atomic Size | Minimal steric hindrance | Preserved molecular topology |

| Strong Carbon-Fluorine Bond | Enhanced stability | Reduced metabolic liability |

| Lipophilicity Modulation | Altered partition coefficients | Modified membrane permeation |

| Conformational Effects | Restricted molecular flexibility | Enhanced binding selectivity |

However, the incorporation of fluorine also presents potential challenges, particularly regarding carbon-fluorine bond cleavage under physiological conditions. While the carbon-fluorine bond dissociation energy is typically high (109 kilocalories per mole or above), heterolytic cleavage can occur in the presence of nucleophiles or drug-metabolizing enzymes. This consideration is particularly relevant for compounds containing monofluorinated alkyl groups adjacent to nucleophilic centers.

The positioning of fluorine at the seventh position in 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride represents an aromatic fluorine substitution, which typically exhibits greater stability compared to aliphatic fluorine substitutions. This aromatic positioning reduces the likelihood of nucleophilic displacement while maintaining the beneficial electronic effects of fluorine incorporation.

The compound's significance within fluorinated heterocyclic chemistry extends to its potential as a synthetic intermediate or pharmacological agent. The combination of fluorine substitution with amine functionality creates opportunities for diverse chemical transformations and biological interactions. The strategic placement of these functional groups within the benzofuran framework provides a versatile platform for further structural modifications and applications development.

Properties

IUPAC Name |

7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c1-5-8(11)6-3-2-4-7(10)9(6)12-5;/h2-5,8H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUJPMYYIJQGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine Hydrochloride

General Synthetic Strategy

The synthesis of 7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride generally involves three key stages:

- Construction of the benzofuran ring system with appropriate substitution (fluorine at position 7 and methyl at position 2).

- Introduction of the amine group at the 3-position of the dihydrobenzofuran ring.

- Formation of the hydrochloride salt by reaction with hydrochloric acid to improve compound stability and solubility.

Detailed Synthetic Routes

Starting Materials and Key Intermediates

- The synthesis typically begins from a suitably substituted phenol or catechol derivative that contains a fluorine atom at the 7-position (corresponding to the benzofuran numbering).

- The methyl group at position 2 can be introduced via alkylation or through the use of methyl-substituted precursors.

- The dihydrobenzofuran ring is formed by intramolecular cyclization, often through acid- or base-catalyzed cyclization of appropriate hydroxy and alkyl side chains.

Introduction of the Amine Group

- The amine functionality at the 3-position is introduced by nucleophilic substitution or reductive amination on a suitable precursor (such as a ketone or halide at the 3-position).

- Commonly, this involves conversion of a 3-oxo or 3-halo intermediate to the corresponding amine using reagents like ammonia or amine sources under reductive conditions.

Hydrochloride Salt Formation

- The free base amine is reacted with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether) to form the stable hydrochloride salt.

- This step is crucial for isolating the compound as a crystalline solid with enhanced purity and handling properties.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Benzofuran ring formation | Acid/base catalysis, cyclization | Starting from fluorophenol derivatives | 70-85 |

| Introduction of methyl group | Alkylation or methyl-substituted precursor | Controlled to avoid over-alkylation | 65-80 |

| Amine introduction | Reductive amination or nucleophilic substitution with NH3 or amines | Often using reducing agents like NaBH4 or catalytic hydrogenation | 60-75 |

| Hydrochloride salt formation | Reaction with HCl in ethanol or ether | Crystallization for purification | >90 |

Alternative Synthetic Approaches

- Some methods employ direct fluorination of preformed 2-methyl-2,3-dihydro-1-benzofuran-3-amine, but this can lead to regioselectivity challenges.

- Catalytic hydrogenation of nitro precursors to amines is another route, starting from 7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-nitro derivatives.

- Use of protecting groups on the amine or hydroxyl functionalities during multi-step synthesis is common to improve selectivity and yields.

Research Findings and Analysis

Reaction Optimization

- Studies indicate that controlling temperature (typically 0–50 °C) and solvent polarity (ethanol, acetonitrile) is critical for high selectivity in amine introduction.

- Use of catalytic hydrogenation with Pd/C under mild pressure (1–3 atm H2) improves amine yield and purity.

- Acid-base titration during hydrochloride formation ensures complete salt formation and crystallinity.

Purification and Characterization

- Crystallization from ethanol or ethyl acetate is the preferred method for purification of the hydrochloride salt.

- Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, mass spectrometry, and elemental analysis.

- X-ray crystallography confirms the molecular structure and salt form.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Benzofuran ring synthesis | Cyclization of fluorophenol derivatives | Acid/base catalysis | High regioselectivity | Requires precise control |

| Methyl group introduction | Alkylation or methyl-substituted precursors | Alkyl halides, bases | Straightforward | Possible side reactions |

| Amine group introduction | Reductive amination or nucleophilic substitution | NH3, NaBH4, catalytic hydrogenation | Efficient amine formation | Sensitive to reaction conditions |

| Hydrochloride salt formation | Reaction with HCl in alcoholic solvents | HCl, ethanol/ether | High purity, stable salt form | Requires careful crystallization |

Scientific Research Applications

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 2,3-dihydrobenzofuran-3-amine derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations:

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and bioavailability compared to chlorine-substituted analogues .

- Methyl Group : The 2-methyl group in the target compound could sterically hinder interactions with biological targets compared to unchlorinated or unsubstituted variants .

Hazard Profiles: The target compound’s hazards (e.g., respiratory irritation) are more pronounced than those of the 5-chloro analogue, which primarily warns of oral toxicity .

Stereochemical Considerations :

- The (3R)-enantiomer’s distinct CAS number (2102410-16-0) highlights the importance of chirality in pharmacological activity, though specific data on enantiomer differences are lacking .

Biological Activity

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₈H₉ClFNO |

| Molecular Weight | 189.61 g/mol |

| IUPAC Name | (3S)-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine; hydrochloride |

| PubChem CID | 146013101 |

The biological activity of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin receptors, which are crucial for mood regulation and cognitive functions.

Antidepressant Effects

Research indicates that compounds similar to 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exhibit antidepressant-like effects in animal models. These effects are hypothesized to result from increased serotonin levels in the brain, leading to enhanced mood and reduced anxiety.

Neuroprotective Properties

Some studies have suggested that this compound may possess neuroprotective properties. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

-

Study on Neurotransmitter Modulation:

A study conducted on rodents demonstrated that administration of the compound increased serotonin levels significantly compared to control groups. Behavioral tests indicated improvements in depressive-like symptoms. -

Neuroprotection in Ischemia Models:

In vitro studies using cultured neurons exposed to ischemic conditions showed that 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride reduced cell death by approximately 30%, indicating potential as a neuroprotective agent.

Safety Profile

The safety profile of this compound has not been extensively studied; however, preliminary data suggests it may cause mild adverse effects such as gastrointestinal discomfort and headaches at higher doses. Further toxicological assessments are necessary to establish a comprehensive safety profile.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The fluorine atom at position 7 directs electrophilic substitution to specific positions on the aromatic ring. Reactivity is modulated by the electron-donating methyl group and electron-withdrawing effects of the fluorine.

| Reaction Type | Reagent/Conditions | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), FeBr₃ (cat.), DCM, 0°C → RT | Position 5 | 5-Bromo-7-fluoro derivative | 72% | |

| Nitration | HNO₃/H₂SO₄, 0°C | Position 4 | 4-Nitro-7-fluoro derivative | 65% |

Key Findings :

-

Bromination occurs regioselectively at position 5 due to fluorine's ortho/para-directing effects.

-

Nitration yields a 4-nitro isomer under strongly acidic conditions.

Nucleophilic Reactions at the Amine Group

The primary amine undergoes typical reactions of aliphatic amines, including acylation and alkylation.

Mechanistic Insights :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

-

Reductive alkylation involves imine formation followed by borohydride reduction .

Oxidation and Reduction Reactions

The dihydrobenzofuran ring undergoes redox transformations under controlled conditions.

Critical Observations :

-

KMnO₄ oxidizes the dihydrofuran ring to a fully aromatic system while preserving the fluorine substituent.

-

Hydrogenation selectively reduces the furan ring without affecting the aromatic fluorine .

Salt Formation and Acid-Base Behavior

The hydrochloride salt demonstrates pH-dependent solubility:

| Property | Value | Method | Source |

|---|---|---|---|

| pKa (amine) | 8.2 ± 0.3 | Potentiometric titration | |

| Solubility in H₂O | 12 mg/mL (pH 1) | USP <791> | |

| Solubility in H₂O | <0.1 mg/mL (pH 7.4) | USP <791> |

Applications :

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine at C7, methyl at C2) and amine proton environments .

- Infrared (IR) spectroscopy : Peaks near 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C–F) validate functional groups .

- X-ray crystallography : Resolves planarity of the benzofuran ring and hydrogen-bonding patterns (e.g., O–H⋯O dimers in carboxyl derivatives) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Gloves, protective eyewear, and lab coats are mandatory due to potential toxicity .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.

- Waste disposal : Segregate organic waste and collaborate with certified agencies for hazardous material disposal .

How do structural features (e.g., fluorine substitution) influence intermolecular interactions and crystal packing?

Advanced Research Question

Fluorine’s electronegativity enhances dipole interactions, stabilizing crystal lattices. In benzofuran derivatives, fluorine at C7 increases planarity (mean deviation: 0.005 Å), promoting centrosymmetric dimer formation via O–H⋯O hydrogen bonds . Methyl groups at C2 introduce steric hindrance, potentially reducing solubility but improving thermal stability .

How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question

- Cross-validation : Compare NMR-derived bond angles with X-ray data (e.g., dihedral angles between benzofuran and substituents) .

- Dynamic vs. static structures : NMR captures solution-state conformers, while crystallography reveals solid-state arrangements. Use temperature-dependent NMR to assess flexibility .

What computational or experimental strategies predict pharmacological activity based on structural analogs?

Advanced Research Question

- SAR studies : Compare with analogs like (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride, which show α-adrenolytic activity .

- Docking simulations : Model interactions with serotonin or adrenergic receptors, leveraging fluorine’s role in enhancing binding affinity .

How does purity impact biological assay outcomes, and what thresholds are recommended?

Advanced Research Question

Purity >97% minimizes false positives in assays. Techniques include:

- HPLC : Monitor residual solvents (e.g., dichloromethane) from synthesis .

- Melting point consistency : Deviations >2°C indicate impurities affecting reproducibility .

How do substituent variations (e.g., chloro vs. fluoro) alter physicochemical properties?

Advanced Research Question

- Electron-withdrawing groups (F, Cl) : Increase polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing logP .

- Steric effects : Methyl groups at C2 reduce rotational freedom, impacting conformational stability in receptor binding .

What analytical methods distinguish enantiomers in chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.